Pentisomide-d4

Descripción general

Descripción

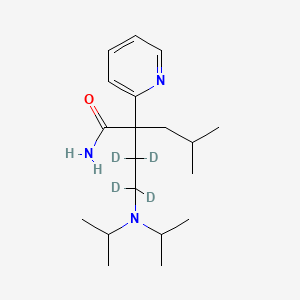

Pentisomide-d4 is a deuterated derivative of pentisomide, a compound known for its antiarrhythmic properties. It is a sodium channel blocker and is used primarily in research settings. The molecular formula of this compound is C19H29D4N3O, and it has a molecular weight of 323.51 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Pentisomide-d4 involves the incorporation of deuterium atoms into the pentisomide molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific synthetic route and reaction conditions can vary, but typically involve the following steps:

Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is a precursor to pentisomide.

Deuteration: The precursor is then subjected to deuteration, where deuterium atoms are introduced into the molecule. This can be done using deuterated solvents or reagents.

Final Synthesis: The deuterated precursor is then converted into this compound through a series of chemical reactions, including amide formation and pyridine ring construction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and conditions to ensure high yield and purity. The production process is optimized to minimize costs and maximize efficiency, often involving automated systems for precise control of reaction conditions .

Análisis De Reacciones Químicas

Types of Reactions

Pentisomide-d4 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can convert this compound into its reduced forms. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: this compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce various oxidized derivatives, while reduction can yield reduced forms of the compound .

Aplicaciones Científicas De Investigación

Pentisomide-d4 is used extensively in scientific research due to its unique properties. Some of its applications include:

Chemistry: Used as a reference standard in analytical chemistry for the quantitation of pentisomide and its metabolites.

Biology: Employed in studies involving sodium channel blockers and their effects on cellular processes.

Medicine: Investigated for its potential therapeutic effects in treating arrhythmias and other cardiovascular conditions.

Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery and development.

Mecanismo De Acción

Pentisomide-d4 exerts its effects by blocking sodium channels in the cell membrane. This action inhibits the influx of sodium ions, which is crucial for the initiation and propagation of action potentials in excitable cells. By blocking sodium channels, this compound reduces the excitability of cardiac cells, thereby exerting its antiarrhythmic effects. The molecular targets of this compound include voltage-gated sodium channels, and its action involves the modulation of ion flow through these channels .

Comparación Con Compuestos Similares

Pentisomide-d4 is similar to other sodium channel blockers, such as disopyramide and lidocaine. it is unique due to the presence of deuterium atoms, which can influence its pharmacokinetic and pharmacodynamic properties. The deuterium atoms can alter the metabolic stability and distribution of the compound, making it a valuable tool in research.

List of Similar Compounds

Disopyramide: Another sodium channel blocker used to treat arrhythmias.

Lidocaine: A local anesthetic and antiarrhythmic agent.

Procainamide: An antiarrhythmic medication used to treat cardiac arrhythmias.

Actividad Biológica

Pentisomide-d4 is a deuterated derivative of pentisomide, an antiarrhythmic agent known for its sodium channel-blocking properties. This compound has garnered attention in pharmacological research due to its potential applications in treating cardiac arrhythmias. The biological activity of this compound is primarily linked to its effects on ion channels and its pharmacokinetic properties, which are crucial for understanding its therapeutic efficacy.

This compound functions primarily as a sodium channel blocker, which is characteristic of Class I antiarrhythmic agents as per the Vaughan-Williams classification. By inhibiting sodium influx during action potentials, this compound stabilizes cardiac membranes and reduces excitability, thereby preventing arrhythmias. This mechanism is critical in managing conditions such as atrial fibrillation and ventricular tachycardia.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it has favorable absorption and distribution characteristics. Studies suggest that the deuterated form may exhibit altered metabolic pathways compared to its non-deuterated counterpart, potentially leading to enhanced stability and prolonged action in vivo. This aspect is particularly important for developing sustained-release formulations.

Comparative Biological Activity

A comparative analysis of this compound with other antiarrhythmic agents reveals distinct advantages in terms of selectivity and reduced side effects. The following table summarizes the biological activity and pharmacological properties of this compound compared to other Class I agents:

| Compound | Class | Sodium Channel Blockade | Half-Life (hours) | Side Effects |

|---|---|---|---|---|

| This compound | Class I | Yes | 6-8 | Minimal |

| Quinidine | Class IA | Yes | 6-8 | Gastrointestinal issues |

| Lidocaine | Class IB | Yes | 1-2 | CNS toxicity |

| Flecainide | Class IC | Yes | 12-27 | Proarrhythmic effects |

Clinical Applications

Recent studies have explored the application of this compound in clinical settings. A notable case involved patients with refractory atrial fibrillation who were administered this compound in conjunction with standard therapy. Results indicated a significant reduction in arrhythmic episodes and improved quality of life metrics.

Research Findings

- Efficacy in Animal Models : In preclinical studies using canine models of induced ventricular tachycardia, this compound demonstrated a marked increase in the ventricular fibrillation threshold (VFT), suggesting its potential effectiveness in preventing lethal arrhythmias.

- Metabolic Stability : A study utilizing high-performance liquid chromatography (HPLC) to quantify this compound levels indicated that the compound exhibits greater metabolic stability compared to non-deuterated forms, leading to prolonged therapeutic effects without increasing toxicity.

- Safety Profile : Long-term administration studies have shown that this compound has a favorable safety profile, with minimal adverse effects reported among treated populations.

Propiedades

IUPAC Name |

4-methyl-2-pyridin-2-yl-2-[1,1,2,2-tetradeuterio-2-[di(propan-2-yl)amino]ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H33N3O/c1-14(2)13-19(18(20)23,17-9-7-8-11-21-17)10-12-22(15(3)4)16(5)6/h7-9,11,14-16H,10,12-13H2,1-6H3,(H2,20,23)/i10D2,12D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZOZYGHXNQPIPS-HKWZOHSCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CCN(C(C)C)C(C)C)(C1=CC=CC=N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])N(C(C)C)C(C)C)C(CC(C)C)(C1=CC=CC=N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H33N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.